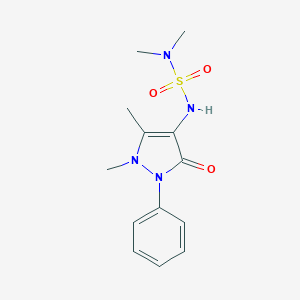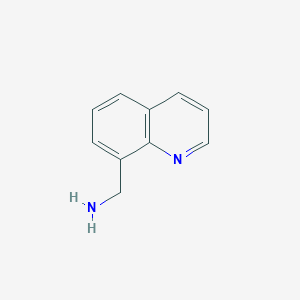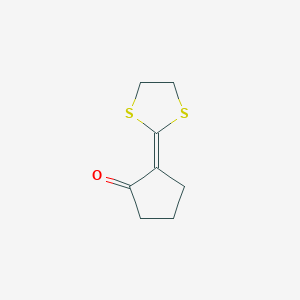
2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium
Vue d'ensemble
Description
2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium is a complex organic compound known for its unique structural properties and diverse applications. This compound is often utilized in various scientific fields due to its stability and reactivity, making it a valuable asset in both research and industrial settings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate typically involves multiple steps, starting with the bromination of xanthene derivatives. The process includes:
Bromination: Xanthene is brominated using bromine in the presence of a catalyst such as iron or aluminum chloride to introduce bromine atoms at specific positions.
Oxidation: The brominated xanthene undergoes oxidation to form the oxido and oxo groups. This step often employs oxidizing agents like hydrogen peroxide or potassium permanganate.
Esterification: The oxidized product is then esterified with benzoic acid under acidic conditions to form the benzoate ester.
Ion Exchange: Finally, the ester is treated with tetrabutylammonium hydroxide to form the tetrabutylazanium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Bromination: Using a flow reactor to control the addition of bromine and maintain reaction conditions.
Automated Oxidation: Employing automated systems to add oxidizing agents and monitor the reaction progress.
High-Throughput Esterification: Utilizing high-throughput reactors for the esterification step to maximize efficiency.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can remove bromine atoms or reduce oxo groups to hydroxyl groups.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Formation of poly-oxo derivatives.
Reduction: Formation of hydroxylated products.
Substitution: Formation of substituted xanthene derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a reagent for synthesizing other complex molecules. Its stability and reactivity make it suitable for various organic synthesis applications.
Biology
In biological research, it serves as a fluorescent dye due to its ability to emit light under specific conditions. This property is utilized in imaging and diagnostic applications.
Medicine
The compound is explored for its potential therapeutic properties, including its use as an anti-cancer agent. Its ability to interact with biological molecules makes it a candidate for drug development.
Industry
Industrially, it is used in the production of dyes and pigments. Its stability under various conditions makes it ideal for use in manufacturing processes.
Mécanisme D'action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its brominated structure allows it to form strong bonds with these targets, influencing their activity and leading to various biological effects. The pathways involved often include oxidative stress and signal transduction mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Eosin Y: A similar xanthene dye with applications in biological staining.
Rose Bengal: Another brominated xanthene derivative used in photodynamic therapy.
Fluorescein: A widely used fluorescent dye in various scientific applications.
Uniqueness
2-(2,4,5,7-Tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate stands out due to its unique combination of bromination and esterification, providing enhanced stability and reactivity compared to other similar compounds. Its ability to undergo diverse chemical reactions and its applications across multiple fields highlight its versatility and importance in scientific research and industry.
Propriétés
IUPAC Name |
2-(2,4,5,7-tetrabromo-3-oxido-6-oxoxanthen-9-yl)benzoate;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H8Br4O5.2C16H36N/c21-11-5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(22)17(26)15(24)19(10)29-18(9)14(23)16(11)25;2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h1-6,25H,(H,27,28);2*5-16H2,1-4H3/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEUSHXVVDVXLI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)Br)[O-])Br)Br)Br)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H78Br4N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601968 | |
| Record name | Bis(N,N,N-tributylbutan-1-aminium) 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1130.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123333-95-9 | |
| Record name | Bis(N,N,N-tributylbutan-1-aminium) 2-(2,4,5,7-tetrabromo-6-oxido-3-oxo-3H-xanthen-9-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-(2-chlorophenyl)-5-isoxazolyl]methanol](/img/structure/B184953.png)


![1-[4-(dimethylamino)phenyl]-3-(4-methoxyphenyl)-4,5-bis[(4-methoxyphenyl)imino]imidazolidine-2-thione](/img/structure/B184959.png)
![4-Chloro-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B184962.png)








